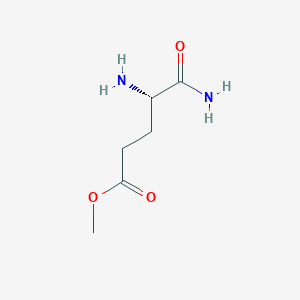
SPDP-PEG36-NHS ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPDP-PEG36-NHS ester, also known as succinimidyl 3-(2-pyridyldithio)propionate-polyethylene glycol 36-N-hydroxysuccinimide ester, is an amphiphilic, water-soluble polyethylene glycolylation reagent. It is designed to crosslink amines and free thiols. The compound is composed of a polyethylene glycol chain with 36 units, an orthopyridyl disulfide group, and an N-hydroxysuccinimidyl ester group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SPDP-PEG36-NHS ester involves the reaction of orthopyridyl disulfide with polyethylene glycol and N-hydroxysuccinimidyl ester. The orthopyridyl disulfide reacts with sulfhydryl groups to form disulfide bonds, while the N-hydroxysuccinimidyl ester reacts with free amines to form amide bonds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 95% .
Analyse Chemischer Reaktionen
Types of Reactions
SPDP-PEG36-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimidyl ester reacts with primary amines to form stable amide bonds.
Disulfide Bond Formation: The orthopyridyl disulfide group reacts with sulfhydryl groups to form disulfide bonds.
Common Reagents and Conditions
Reagents: Primary amines, sulfhydryl-containing compounds.
Conditions: Reactions are typically carried out in aqueous media at ambient temperature.
Major Products Formed
Amide Bonds: Formed from the reaction of N-hydroxysuccinimidyl ester with primary amines.
Disulfide Bonds: Formed from the reaction of orthopyridyl disulfide with sulfhydryl groups.
Wissenschaftliche Forschungsanwendungen
SPDP-PEG36-NHS ester has a wide range of applications in scientific research, including:
Wirkmechanismus
SPDP-PEG36-NHS ester exerts its effects through the formation of stable amide and disulfide bonds. The orthopyridyl disulfide group reacts with sulfhydryl groups to form disulfide bonds, while the N-hydroxysuccinimidyl ester reacts with free amines to form amide bonds. These reactions enable the compound to crosslink amines and thiols, facilitating the formation of bioconjugates and other complex molecules .
Vergleich Mit ähnlichen Verbindungen
SPDP-PEG36-NHS ester is unique due to its amphiphilic nature and water solubility, which prevent hydrophobicity-triggered precipitation of conjugated compounds. Similar compounds include:
SPDP-dPEG4-NHS ester: A shorter polyethylene glycol chain version of this compound.
Maleimide-PEG8-succinimidyl ester: Another polyethylene glycolylation reagent with different reactive groups.
3-(2-Pyridyldithio)propionic acid N-hydroxysuccinimide ester: A related compound with similar reactive groups but without the polyethylene glycol chain.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H161N3O41S2/c91-83(7-82-132-133-84-3-1-2-8-89-84)88-9-11-96-13-15-98-17-19-100-21-23-102-25-27-104-29-31-106-33-35-108-37-39-110-41-43-112-45-47-114-49-51-116-53-55-118-57-59-120-61-63-122-65-67-124-69-71-126-73-75-128-77-79-130-81-80-129-78-76-127-74-72-125-70-68-123-66-64-121-62-60-119-58-56-117-54-52-115-50-48-113-46-44-111-42-40-109-38-36-107-34-32-105-30-28-103-26-24-101-22-20-99-18-16-97-14-12-95-10-6-87(94)131-90-85(92)4-5-86(90)93/h1-3,8H,4-7,9-82H2,(H,88,91) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABNPFOTLJRLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H161N3O41S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1969.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 1-[2-cyano-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B7908998.png)



